Cas no 101571-93-1 (N-(1,3-thiazol-2-yl)tetradecanamide)
N-(1,3-thiazol-2-yl)tetradecanamide Chemical and Physical Properties
Names and Identifiers
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- N-(1,3-thiazol-2-yl)tetradecanamide
- N-(Thiazol-2-yl)tetradecanamide
- 101571-93-1
- AKOS000584903
- AN-652/14154128
- Tetradecanoic acid thiazol-2-ylamide
- SCHEMBL17817590
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- MDL: MFCD01973976
- Inchi: 1S/C17H30N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)19-17-18-14-15-21-17/h14-15H,2-13H2,1H3,(H,18,19,20)
- InChI Key: UPLKWOOQCZORGH-UHFFFAOYSA-N
- SMILES: S1C=CN=C1NC(CCCCCCCCCCCCC)=O
Computed Properties
- Exact Mass: 310.20788476Da
- Monoisotopic Mass: 310.20788476Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 14
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7
- Topological Polar Surface Area: 70.2Ų
N-(1,3-thiazol-2-yl)tetradecanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM484059-1g |
N-(Thiazol-2-yl)tetradecanamide |
101571-93-1 | 97% | 1g |
$291 | 2023-01-05 |
N-(1,3-thiazol-2-yl)tetradecanamide Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on N-(1,3-thiazol-2-yl)tetradecanamide
Recent Advances in the Study of N-(1,3-thiazol-2-yl)tetradecanamide (CAS: 101571-93-1) in Chemical Biology and Pharmaceutical Research
The compound N-(1,3-thiazol-2-yl)tetradecanamide (CAS: 101571-93-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of N-(1,3-thiazol-2-yl)tetradecanamide as a modulator of key biological pathways, particularly those involved in inflammation and metabolic regulation. Researchers have employed advanced synthetic chemistry techniques to optimize the compound's structure, enhancing its bioavailability and target specificity. The compound's ability to interact with specific protein targets, such as G-protein-coupled receptors (GPCRs), has been a focal point of recent investigations.
In vitro and in vivo studies have demonstrated promising results, with N-(1,3-thiazol-2-yl)tetradecanamide exhibiting potent anti-inflammatory and anti-metabolic disorder effects. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that the compound significantly reduced pro-inflammatory cytokine levels in murine models of rheumatoid arthritis. These findings suggest its potential as a lead compound for developing novel therapeutics for inflammatory diseases.
Further research has explored the compound's mechanism of action at the molecular level. Structural-activity relationship (SAR) studies have identified critical functional groups within N-(1,3-thiazol-2-yl)tetradecanamide that contribute to its biological activity. Computational modeling and X-ray crystallography have provided insights into its binding interactions with target proteins, offering a foundation for rational drug design.
Despite these advancements, challenges remain in translating these findings into clinical applications. Issues such as pharmacokinetics, toxicity profiles, and scalability of synthesis need to be addressed in future studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of N-(1,3-thiazol-2-yl)tetradecanamide-based therapies.
In conclusion, N-(1,3-thiazol-2-yl)tetradecanamide represents a promising candidate for further investigation in drug discovery. Its multifaceted biological activities and well-characterized synthetic pathways make it a valuable tool for both basic research and therapeutic development. Continued research efforts will be essential to unlock its full potential in addressing unmet medical needs.
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